molecular formula C20H21N3OS B15019059 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-5-propyl-1,3-thiazole

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-5-propyl-1,3-thiazole

Cat. No.: B15019059
M. Wt: 351.5 g/mol
InChI Key: RYFSQPUGAMWQHB-KGENOOAVSA-N
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Description

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a propyl group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE typically involves the condensation of appropriate hydrazine derivatives with thiazole precursors. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with a thiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenyl-5-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C20H21N3OS/c1-3-7-18-19(16-8-5-4-6-9-16)22-20(25-18)23-21-14-15-10-12-17(24-2)13-11-15/h4-6,8-14H,3,7H2,1-2H3,(H,22,23)/b21-14+

InChI Key

RYFSQPUGAMWQHB-KGENOOAVSA-N

Isomeric SMILES

CCCC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CCCC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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